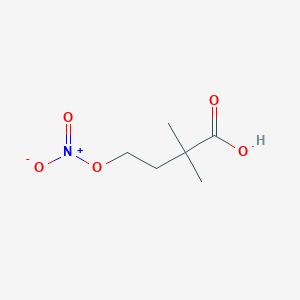
2,5-Dibromo-3,6-diphenyl-1,4-dithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3,6-diphenyl-1,4-dithiine is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms and phenyl groups attached to a dithiine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3,6-diphenyl-1,4-dithiine typically involves the bromination of 3,6-diphenyl-1,4-dithiine. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 2 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents.
化学反応の分析
Types of Reactions
2,5-Dibromo-3,6-diphenyl-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3,6-diphenyl-1,4-dithiine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3,6-diphenyl-1,4-dithiine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dibromo-3,6-diphenyl-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 2,5-dibromo-3,6-diphenyl-1,4-dithiine involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the inhibition or activation of specific pathways, depending on the context. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its pigment properties.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: Used in organic synthesis and material science.
2,5-Diamino-3,6-dibromo-1,4-benzoquinone:
特性
CAS番号 |
6317-71-1 |
|---|---|
分子式 |
C16H10Br2S2 |
分子量 |
426.2 g/mol |
IUPAC名 |
2,5-dibromo-3,6-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H10Br2S2/c17-15-13(11-7-3-1-4-8-11)19-16(18)14(20-15)12-9-5-2-6-10-12/h1-10H |
InChIキー |
DHWQDUCQQYSDNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)Br)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
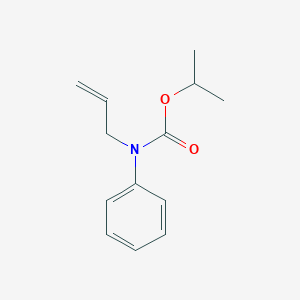

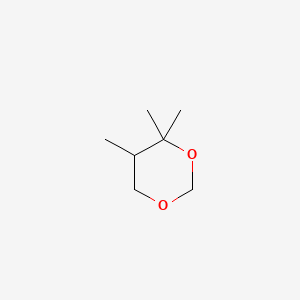
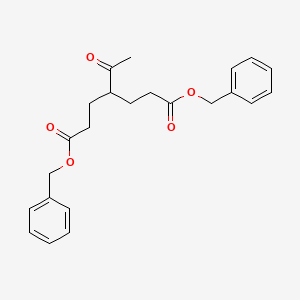
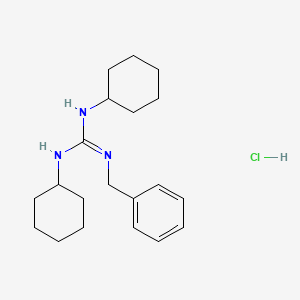
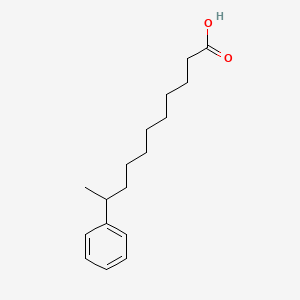
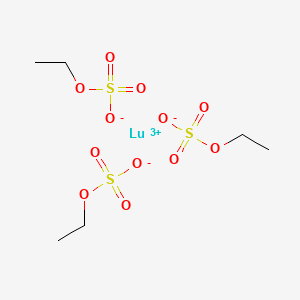
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
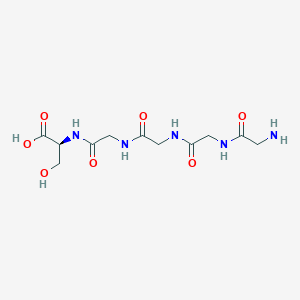
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
